2-Nitro-6-(pyrrolidin-1-yl)benzaldehyde
Description
Chemical Identity and IUPAC Nomenclature
This compound is formally designated under the International Union of Pure and Applied Chemistry nomenclature system as 2-nitro-6-pyrrolidin-1-ylbenzaldehyde. The compound is registered with the Chemical Abstracts Service number 1779123-33-9, providing its unique chemical identifier within scientific databases. The molecular formula C₁₁H₁₂N₂O₃ indicates a molecular composition featuring eleven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 220.23 grams per mole.
The structural representation through Simplified Molecular Input Line Entry System notation is expressed as O=CC1=C(N2CCCC2)C=CC=C1N+=O, which precisely defines the connectivity and arrangement of atoms within the molecule. The compound features a benzene ring as its central aromatic core, with substitution occurring at positions 1, 2, and 6. Position 1 bears the formyl group characteristic of aldehydes, position 2 carries the nitro group in its ionic form, and position 6 accommodates the pyrrolidine nitrogen heterocycle.
The International Chemical Identifier string provides additional structural specificity through its standardized format, enabling precise identification across various chemical databases and computational systems. This systematic approach to nomenclature ensures unambiguous communication within the scientific community regarding the exact molecular structure and composition of this aromatic aldehyde derivative.
Historical Context of Nitro-Aromatic Aldehyde Derivatives
The development of nitro-substituted benzaldehyde compounds traces its origins to the early investigations of aromatic nitration chemistry in the nineteenth century. Nitrobenzaldehyde derivatives gained prominence initially through their role in synthetic dye chemistry, particularly in the production of indigo-based colorants. 2-Nitrobenzaldehyde emerged as a crucial intermediate in the Baeyer-Drewson indigo synthesis, where it underwent condensation with acetone in basic aqueous solution to yield indigo in a one-pot synthetic transformation.
The historical significance of nitro-aromatic aldehydes expanded considerably during the early twentieth century as chemists recognized their potential as photoremovable protecting groups. This discovery opened new avenues in synthetic methodology, allowing for light-mediated deprotection strategies that proved invaluable in complex organic synthesis. The photolabile nature of the nitrobenzyl moiety became particularly important in the development of caged compounds and photoactivatable biological probes.
Industrial applications of nitrobenzaldehyde derivatives flourished with the advancement of pharmaceutical chemistry, where these compounds served as key building blocks for the construction of biologically active molecules. The electron-withdrawing nature of the nitro group combined with the electrophilic character of the aldehyde functionality created versatile synthetic intermediates capable of participating in numerous chemical transformations. Modern applications have extended into materials science, where nitro-aromatic aldehydes contribute to the development of specialized polymers and functional materials.
Positional Isomerism in Nitro-Substituted Benzaldehydes
The phenomenon of positional isomerism in nitrobenzaldehyde systems demonstrates the profound influence of substituent placement on molecular properties and reactivity patterns. Three primary isomers exist for nitrobenzaldehyde: ortho-nitrobenzaldehyde (2-nitrobenzaldehyde), meta-nitrobenzaldehyde (3-nitrobenzaldehyde), and para-nitrobenzaldehyde (4-nitrobenzaldehyde), each exhibiting distinct electronic and spectroscopic characteristics.
Systematic spectroscopic studies have revealed significant differences in the ultraviolet and visible absorption spectra of these isomers, with the ortho-isomer displaying unique photochemical behavior attributed to intramolecular hydrogen bonding between the nitro and aldehyde groups. The meta-isomer demonstrates conformational flexibility, existing as two energetically similar conformers that differ in the orientation of the aldehyde group relative to the benzene ring. The para-isomer exhibits the most straightforward electronic structure, with minimal steric interaction between the substituents.
The table below summarizes key properties of the three nitrobenzaldehyde isomers:
Electronic structure calculations using multireference methods have demonstrated that the positioning of the nitro group significantly affects the energy and character of electronic transitions. The ortho-isomer exhibits unique excited state dynamics due to the proximity of the electron-withdrawing nitro group to the electron-accepting aldehyde functionality. These studies have revealed that the absorption maxima, oscillator strengths, and excited state dipole moments vary considerably among the isomers.
The influence of substitution patterns extends to chemical reactivity, where the different isomers display varying tendencies toward nucleophilic attack, electrophilic substitution, and photochemical transformation. This positional dependence has important implications for synthetic strategy selection and reaction pathway optimization in complex molecular construction. The comprehensive understanding of these isomeric relationships provides essential guidance for the rational design of functionalized nitrobenzaldehyde derivatives such as this compound.
Structure
2D Structure
Properties
IUPAC Name |
2-nitro-6-pyrrolidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-8-9-10(12-6-1-2-7-12)4-3-5-11(9)13(15)16/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAASBENWPCCJOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-6-(pyrrolidin-1-yl)benzaldehyde typically involves the nitration of 6-(pyrrolidin-1-yl)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-6-(pyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acetic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2-Amino-6-(pyrrolidin-1-yl)benzaldehyde.
Oxidation: 2-Nitro-6-(pyrrolidin-1-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
| Method | Description |
|---|---|
| Nitration | Utilizes concentrated nitric and sulfuric acids to introduce the nitro group. |
| Reduction Reactions | The nitro group can be reduced to an amino group, enhancing biological activity. |
| Coupling Reactions | Can be used as an intermediate in coupling reactions to form complex organic molecules. |
Organic Synthesis
2-Nitro-6-(pyrrolidin-1-yl)benzaldehyde serves as a versatile intermediate in synthesizing more complex organic compounds. It is particularly useful in the preparation of heterocyclic compounds and other functionalized aromatic systems, which are essential in drug discovery.
Research indicates that derivatives of this compound exhibit various pharmacological activities:
- Antimicrobial Properties : Compounds derived from this compound have shown potential as antimicrobial agents. The nitro group can be reduced to an amino group, a common feature in many bioactive molecules .
- Anticancer Activity : Studies have explored the inhibition of dihydrofolate reductase (DHFR), a target in cancer therapy. Compounds related to this compound have been synthesized and evaluated for their ability to inhibit DHFR, showing promising results with IC50 values indicating effective inhibition .
Pharmaceutical Development
The compound's unique structure allows for modifications that can enhance its therapeutic efficacy. For instance, modifications at the pyrrolidine moiety can lead to derivatives with improved biological activity against various pathogens .
Case Study 1: Anticancer Activity
A study synthesized a series of thiosemicarbazones based on pyrrolidine derivatives, including this compound. The compounds were tested for their inhibitory effects on DHFR, revealing significant activity with some derivatives achieving IC50 values as low as 12.37 mM .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of compounds derived from this compound against ESKAPE pathogens. The results indicated that certain derivatives exhibited potent antimicrobial activity, making them candidates for further development as therapeutic agents .
Mechanism of Action
The mechanism of action of 2-Nitro-6-(pyrrolidin-1-yl)benzaldehyde depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Research Findings and Challenges
- Regioselectivity : The target compound’s nitration is highly regioselective compared to methyl benzoate derivatives, where competing directing groups complicate synthesis .
- Spectroscopic Limitations: As noted in nitration studies, HNMR analysis of such compounds is challenging due to signal splitting from adjacent nitro and amine groups .
- Crystallographic Tools : Software like ORTEP-3 aids in visualizing the puckered pyrrolidine ring and nitro-group orientation, critical for understanding reactivity .
Biological Activity
2-Nitro-6-(pyrrolidin-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the nitration of 6-(pyrrolidin-1-yl)benzaldehyde. The process can be optimized through various methods, including electrophilic aromatic substitution. The compound is characterized by its nitro group at the 2-position and a pyrrolidine ring at the 6-position, which contributes to its biological activity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit notable anticancer activity. For instance, derivatives of pyrrolidine-containing compounds have shown cytotoxic effects against various cancer cell lines. A study highlighted the anti-proliferative effects of pyrrolidine derivatives against melanoma and lung carcinoma cells, suggesting that the presence of the pyrrolidine moiety enhances biological activity .
Table 1: Cytotoxicity Data of Pyrrolidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MJ66 | M21 (Melanoma) | 0.033 | Microtubule disruption |
| MJ70 | CH27 (Lung) | 0.045 | Cell cycle arrest |
| HMJ38 | Hep3B (Hepatoma) | 0.050 | Apoptosis induction |
The mechanism through which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. The nitro group can enhance electron-withdrawing properties, potentially increasing binding affinity to targets involved in cancer progression and cell cycle regulation .
Case Study 1: Antitumor Activity
A recent study focused on the synthesis and evaluation of various pyrrolidine derivatives, including this compound. The findings revealed that these compounds significantly inhibited tumor growth in vitro and in vivo models, demonstrating their potential as anticancer agents .
Case Study 2: Enzyme Inhibition
Another investigation assessed the inhibitory effects of this compound on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. The compound showed promising inhibitory activity, suggesting its potential application in cancer and antimicrobial therapies .
Q & A
Basic Research Question
- 1H NMR : Key signals include the aldehyde proton at δ 10.01 ppm (singlet) and pyrrolidine protons at δ 3.33–3.30 ppm (multiplet) .
- LC-MS : Molecular ion peaks (e.g., m/z 219.28 for C11H13NO2) confirm the molecular weight .
- TLC Monitoring : Use hexane/ethyl acetate (3:1) to track reaction progress (Rf ~0.5 for the product) .
Advanced Tip : High-resolution FTIR can resolve rotational barriers of the aldehyde group, as demonstrated in benzaldehyde studies .
How does the nitro group influence the compound’s reactivity in further functionalization?
Advanced Research Question
The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. Example applications:
- Reduction : Catalytic hydrogenation (Pd/C, H2) converts the nitro group to an amine, enabling coupling reactions .
- Nucleophilic Substitution : The nitro group enhances reactivity in SNAr reactions, as seen in the synthesis of Pacritinib derivatives .
Caution : Nitro groups may decompose under strong acidic/basic conditions, requiring inert atmospheres for stability .
What computational methods are suitable for analyzing the conformational flexibility of the pyrrolidine ring?
Advanced Research Question
Q. Example Output :
| Conformer | Puckering Amplitude (Å) | Energy (kcal/mol) |
|---|---|---|
| Envelope | 0.45 | 0.0 |
| Half-Chair | 0.52 | 1.2 |
How can discrepancies in experimental vs. theoretical rotational barriers for the aldehyde group be resolved?
Advanced Research Question
High-resolution FTIR in the far-infrared region (50–200 cm⁻¹) accurately measures torsional modes. For benzaldehyde, discrepancies arose from anharmonic effects; similar protocols apply to 2-nitro derivatives:
- Experimental Setup : Use synchrotron radiation for enhanced resolution .
- Theoretical Adjustment : Include anharmonic corrections in DFT calculations .
What safety protocols are critical for handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .
- Storage : Keep in airtight containers at 2–8°C to prevent nitro group degradation .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste .
How can derivatives of this compound be designed for biological activity screening?
Advanced Research Question
- Schiff Base Formation : React the aldehyde with amines (e.g., 2-phenylacetamide) to form imines for antimicrobial testing .
- Reductive Amination : Convert the aldehyde to an amine for kinase inhibitor libraries .
Q. Example Derivative :
- N,N′-((4-(Pyrrolidin-1-yl)phenyl)methylene)bis(2-phenylacetamide) : Synthesized in 12% yield via condensation, with LC-MS confirmation (m/z 428.2) .
What purification strategies are optimal for isolating this compound?
Basic Research Question
- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) for optimal separation .
- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystal formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
